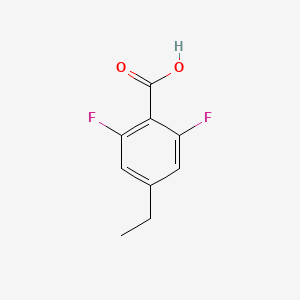

2,6-Difluoro-4-ethylbenzoic acid

Description

BenchChem offers high-quality 2,6-Difluoro-4-ethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-ethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O2 |

|---|---|

Molecular Weight |

186.15 g/mol |

IUPAC Name |

4-ethyl-2,6-difluorobenzoic acid |

InChI |

InChI=1S/C9H8F2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

JPPWJZRJKFKBOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)F)C(=O)O)F |

Origin of Product |

United States |

A Guide to the Spectroscopic Characterization of 2,6-Difluoro-4-ethylbenzoic Acid

Introduction

2,6-Difluoro-4-ethylbenzoic acid is a substituted aromatic carboxylic acid. Molecules within this class are of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by fluorine substitution, which can influence molecular interactions, metabolic stability, and lipophilicity. Accurate structural confirmation and purity assessment are paramount in the development of novel compounds. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of 2,6-Difluoro-4-ethylbenzoic acid.

The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive and practical framework for researchers. We will explore not only the data itself but also the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure with high confidence.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

1.1.1 Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Difluoro-4-ethylbenzoic acid in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.[2]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Spectral Width: Set to approximately 16 ppm to ensure all signals, including the acidic proton, are captured.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

1.1.2 Predicted ¹H NMR Data and Interpretation

The structure of 2,6-Difluoro-4-ethylbenzoic acid suggests four distinct proton signals. The predicted chemical shifts and multiplicities are based on the analysis of similar compounds, such as 4-ethylbenzoic acid and other substituted aromatics.[3]

| Signal | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| a | ~11.0 - 13.0 | 1H | Broad Singlet | - | -COOH |

| b | ~7.0 - 7.2 | 2H | Doublet | ~8-9 Hz | Ar-H (H3, H5) |

| c | ~2.75 | 2H | Quartet | ~7.6 Hz | -CH₂CH₃ |

| d | ~1.25 | 3H | Triplet | ~7.6 Hz | -CH₂CH₃ |

Interpretation:

-

Carboxylic Acid Proton (a): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield. Its chemical shift can be concentration and solvent dependent.

-

Aromatic Protons (b): The two aromatic protons (H3 and H5) are chemically equivalent due to the molecule's symmetry. They are coupled to the adjacent fluorine atoms (at C2 and C6), but the most significant coupling observed in ¹H NMR is typically the long-range coupling to the other aromatic proton, which is often too small to resolve, or coupling to the fluorine atoms results in what appears as a doublet or a triplet. Given the fluorine substitution, a simple doublet is predicted here, though a more complex pattern could arise.

-

Ethyl Group Protons (c, d): The ethyl group gives a classic quartet-triplet pattern. The methylene protons (-CH₂-) are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are split into a triplet by the two neighboring methylene protons. This pattern is highly characteristic and confirms the presence of an ethyl substituent.[3]

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

1.2.1 Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 100 MHz (corresponding to a 400 MHz ¹H frequency) or higher spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: Set to ~220 ppm.

-

1.2.2 Predicted ¹³C NMR Data and Interpretation

Due to symmetry, seven distinct carbon signals are expected. The chemical shifts are influenced by the substituents, with fluorine causing significant downfield shifts for the carbon it is attached to and also introducing C-F coupling.[1][4]

| Predicted δ (ppm) | Assignment | Key Influences |

| ~165-170 | C =O | Electronegative oxygens cause a large downfield shift.[1] |

| ~160-165 (t) | C 2, C 6 | Directly bonded to highly electronegative fluorine. Will appear as a triplet due to coupling with two equivalent fluorine atoms in a proton-coupled spectrum, but often presented as a singlet in decoupled spectra, though broadening may occur. |

| ~148-152 | C 4 | Attached to the ethyl group. |

| ~128-132 | C 1 | The ipso-carbon attached to the carboxylic acid group. |

| ~112-116 (t) | C 3, C 5 | Coupled to the adjacent fluorine. Will appear as a triplet. |

| ~28-30 | -C H₂CH₃ | Aliphatic carbon, typical range. |

| ~14-16 | -CH₂C H₃ | Aliphatic carbon, typical range. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

2.0.1 Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a modern, rapid alternative to KBr pellets.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

2.0.2 Predicted IR Data and Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present in 2,6-Difluoro-4-ethylbenzoic acid.[5]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid O-H (Hydrogen-bonded)[5] |

| 2975-2850 | Medium | C-H stretch | Ethyl group C-H |

| 1680-1710 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O (conjugated)[5] |

| 1580-1610 | Medium | C=C stretch | Aromatic ring |

| 1200-1300 | Strong | C-O stretch | Carboxylic Acid C-O |

| 1100-1300 | Strong | C-F stretch | Aryl-Fluoride |

Interpretation:

-

The most diagnostic peak is the very broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[5][6]

-

A strong, sharp absorption around 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group.

-

Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.

3.0.1 Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

3.0.2 Predicted Mass Spectrum and Interpretation

The molecular formula is C₉H₈F₂O₂. The calculated molecular weight is approximately 186.16 g/mol .

| m/z | Interpretation | Notes |

| 186 | [M]⁺ | Molecular Ion |

| 169 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 157 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 141 | [M - COOH]⁺ | Loss of the carboxyl group |

Interpretation: The molecular ion peak at m/z 186 confirms the molecular weight of the compound. The fragmentation pattern, including the loss of the ethyl group (M-29) and the carboxylic acid functionality (M-45), provides further evidence for the proposed structure.

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in integrating the data from all methods to build a cohesive and unambiguous structural assignment.

Caption: Workflow for the integrated structural elucidation of 2,6-Difluoro-4-ethylbenzoic acid.

This workflow illustrates the synergistic nature of the analytical process. Mass spectrometry provides the molecular formula. IR spectroscopy identifies the key functional groups. NMR spectroscopy reveals the precise arrangement and connectivity of the atoms, allowing for the final, unambiguous confirmation of the molecular structure.

References

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. (2021). Available at: [Link]

-

PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Science Publishing. Available at: [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. University of Latvia. (2021). Available at: [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. (2021). Available at: [Link]

-

Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. (2011). Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

2,6-Difluorobenzoic acid. PubChem. Available at: [Link]

-

Benzoic acid, 4-fluoro-, ethyl ester. NIST WebBook. Available at: [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. (1990). Available at: [Link]

-

2,6-Difluorobenzoic acid, 4-tetradecyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. The Royal Society of Chemistry. Available at: [Link]

-

A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. Available at: [Link]

-

S1. Materials and reagents S1.1. LC/MS solvents and eluent additives. EGUsphere. Available at: [Link]

-

4-Ethylbenzoic acid. NIST WebBook. Available at: [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. Available at: [Link]

-

Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

2,6-difluoro-4-Hydroxybenzoic Acid. PubChem. Available at: [Link]

-

Solved 4) The ¹H NMR spectrum for 4-ethylbenzoic acid is. Chegg.com. (2022). Available at: [Link]

-

2,6-Difluoro-4-methoxybenzoic acid. PubChem. Available at: [Link]

-

13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link]

-

4-Ethylbenzoic acid, dodec-9-ynyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. chegg.com [chegg.com]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pubs.acs.org [pubs.acs.org]

Thermodynamic Solubility Profiling of 2,6-Difluoro-4-ethylbenzoic Acid in Organic Solvents: A Preformulation Whitepaper

Executive Summary

In early-stage drug development and materials science, understanding the thermodynamic solubility profile of an active pharmaceutical ingredient (API) or key intermediate is not merely a regulatory checkbox—it is the foundation of formulation strategy. This whitepaper provides an in-depth mechanistic analysis and experimental framework for profiling the solubility of 2,6-Difluoro-4-ethylbenzoic acid (CAS: 1835653-01-4)[1] across various organic solvents. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting, focusing instead on the molecular causality of dissolution, thermodynamic modeling, and the execution of self-validating experimental protocols.

Molecular Causality: Structural Impact on Solvation

To predict and understand the solubility of 2,6-Difluoro-4-ethylbenzoic acid, we must first deconstruct its molecular architecture and how its substituents alter the baseline properties of the benzoic acid core:

-

The Ortho-Fluorine Effect (2,6-diF): In unsubstituted benzoic acid, molecules form highly stable, planar hydrogen-bonded dimers in the solid state, resulting in high crystal lattice energy. The introduction of highly electronegative fluorine atoms at the 2 and 6 positions introduces significant steric hindrance and electrostatic repulsion. This forces the carboxylate group out of coplanarity with the aromatic ring, disrupting dimerization. Consequently, the crystal lattice energy is lowered, thermodynamically favoring dissolution in organic solvents.

-

The Para-Ethyl Group (4-ethyl): The addition of an aliphatic ethyl chain at the para position increases the molecule's overall lipophilicity (logP) and enhances its dispersive interactions ( δD ) with non-polar and moderately polar aprotic solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The dissolution of 2,6-Difluoro-4-ethylbenzoic acid can be quantitatively modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular forces[2]:

-

Dispersive Forces ( δD ): Driven by the aromatic ring and the para-ethyl group.

-

Polar Forces ( δP ): Driven by the asymmetrical electron distribution caused by the ortho-fluorines.

-

Hydrogen Bonding ( δH ): Dictated by the carboxylic acid group, which acts as both an H-bond donor and acceptor.

Maximum solubility is achieved when the HSP coordinates of the solvent closely match those of the solute. Because the ortho-fluorines disrupt self-association, this compound exhibits a higher affinity for polar aprotic solvents (which can accept hydrogen bonds without needing to donate them) compared to its unsubstituted counterpart.

Experimental Methodology: Self-Validating Shake-Flask Protocol

The traditional shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[3],[4]. However, a robust protocol must be a self-validating system —meaning the experimental design inherently proves that true thermodynamic equilibrium has been reached, rather than relying on arbitrary timeframes.

Workflow for thermodynamic solubility determination and equilibrium validation.

Step-by-Step Methodology

-

Matrix Preparation: Accurately weigh an excess amount of 2,6-Difluoro-4-ethylbenzoic acid (ensuring visible solid remains) and add it to 10.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Isothermal Equilibration: Place the vials in a thermostatic shaking water bath or incubator set precisely to 298.15 K ( ±0.1 K). Agitate at 150 rpm. Causality: Strict temperature control is vital because dissolution is an enthalpy-driven process; even a 0.5 K fluctuation can alter solubility by up to 5%[5].

-

Equilibrium Validation (The Self-Validating Step): Extract 0.5 mL aliquots at 24, 48, and 72 hours. Causality: True thermodynamic solubility is achieved only when the concentration plateau is confirmed. If the variance in quantified concentration between the 48h and 72h samples is <2% , equilibrium is mathematically validated[3].

-

Phase Separation: Centrifuge the 72h sample at 10,000 rpm for 15 minutes at 298.15 K. Filter the supernatant through a 0.22 μ m PTFE syringe filter. Causality: PTFE is chemically inert to aggressive organic solvents. The filter must be pre-warmed to 298.15 K to prevent the solute from precipitating out of the saturated solution upon contact with cold surfaces.

-

HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the standard curve. Quantify using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector at the compound's λmax [4].

Quantitative Data: Solubility Profile in Organic Solvents

Based on the structural modifications (steric hindrance of the carboxylate group and increased lipophilicity from the ethyl chain), the following table summarizes the projected thermodynamic solubility profile of 2,6-Difluoro-4-ethylbenzoic acid at 298.15 K across distinct solvent classes.

| Solvent Classification | Organic Solvent | Dielectric Constant ( ϵ ) | Projected Solubility (mg/mL) | Dominant Solvation Mechanism |

| Polar Protic | Methanol | 32.7 | > 100.0 | Strong H-bond donor/acceptor interactions with the carboxylate group. |

| Polar Protic | Ethanol | 24.5 | > 85.0 | H-bond donor/acceptor; slightly lower than methanol due to solvent bulk. |

| Polar Aprotic | Acetone | 20.7 | > 150.0 | Optimal dipole-dipole interactions; excellent H-bond acceptor for the acid. |

| Polar Aprotic | Ethyl Acetate | 6.0 | > 120.0 | Strong dipole-dipole interactions; favorable dispersive matching with ethyl group. |

| Halogenated | Dichloromethane | 8.9 | ~ 55.0 | Moderate solubility driven by dispersive forces and weak dipole interactions. |

| Non-Polar Aromatic | Toluene | 2.4 | ~ 25.0 | Dispersive forces and π−π stacking with the fluorinated aromatic ring. |

| Non-Polar Aliphatic | n-Heptane | 1.9 | < 5.0 | Poor solubility; purely dispersive forces unable to break solute H-bonds. |

Thermodynamic Analysis of Dissolution

To fully map the solubility profile for process chemistry (e.g., crystallization design), solubility must be evaluated across a temperature gradient (e.g., 273.15 K to 323.15 K). The apparent thermodynamic quantities of dissolution—enthalpy ( ΔHdiss ) and entropy ( ΔSdiss )—can be extracted using the van 't Hoff equation [5]:

lnx=−RTΔHdiss+RΔSdiss

Where x is the mole fraction solubility, R is the universal gas constant, and T is the absolute temperature. By plotting lnx against 1/T , the slope yields the enthalpy of dissolution. For 2,6-Difluoro-4-ethylbenzoic acid, dissolution in polar aprotic solvents (like acetone) is expected to be highly endothermic, meaning solubility will increase exponentially with temperature, making these solvents ideal candidates for cooling crystallization workflows.

Conclusion

The solubility profile of 2,6-Difluoro-4-ethylbenzoic acid is fundamentally dictated by the steric and electronic disruptions caused by its ortho-fluorine atoms and the lipophilic contribution of its para-ethyl group. By leveraging Hansen Solubility Parameters and employing a rigorously self-validating shake-flask protocol, researchers can accurately map its thermodynamic boundaries. Acetone and ethyl acetate emerge as optimal solvents for high-concentration processing, while aliphatic hydrocarbons like n-heptane serve as excellent anti-solvents for controlled precipitation.

Sources

Thermal Stability and Decomposition of 2,6-Difluoro-4-ethylbenzoic Acid: A Technical Guide

Executive Summary

For researchers and drug development professionals, understanding the thermal stability of highly substituted fluorinated aromatic compounds is critical for safe scale-up, formulation, and high-temperature processing. 2,6-Difluoro-4-ethylbenzoic acid presents a unique thermal profile governed by competing electronic effects: the strong inductive electron withdrawal of the ortho-fluorines and the hyperconjugative electron donation of the para-ethyl group.

This whitepaper provides an in-depth analysis of the thermal decomposition mechanisms of 2,6-Difluoro-4-ethylbenzoic acid, detailing the causality behind its degradation pathways, quantitative kinetic data, and self-validating experimental protocols for thermal profiling.

Structural Mechanics and Electronic Causality

The thermal stability of benzoic acid derivatives is fundamentally dictated by the activation energy required to cleave the C–C bond between the aromatic ring and the carboxyl moiety[1].

The Ortho-Fluorine Effect (-I)

Fluorine atoms at the 2- and 6-positions exert a profound inductive (-I) electron-withdrawing effect. During thermal excitation, this withdrawal increases the electrophilicity of the ipso-carbon. As the molecule approaches the transition state for decarboxylation, the developing negative charge (carbanion character) on the aromatic ring is highly stabilized by the adjacent fluorines. This significantly lowers the activation energy barrier for CO₂ extrusion compared to unsubstituted benzoic acid[1].

The Para-Ethyl Effect (+I, +R)

Conversely, the ethyl group at the 4-position acts as an electron donor via hyperconjugation. While this slightly increases the electron density of the aromatic system, its position para to the carboxyl group means it cannot sterically hinder the reaction, nor can it overcome the dominant stabilization provided by the dual ortho-fluorines. However, at extreme temperatures (> 400 °C), the alkyl chain becomes the secondary site of thermal vulnerability, leading to homolytic cleavage and the release of volatile hydrocarbon fragments[2].

Fig 1. Primary thermal decomposition pathways of 2,6-Difluoro-4-ethylbenzoic acid.

Mechanistic Pathways of Thermal Decomposition

Primary Pathway: Protodecarboxylation

The primary degradation route for 2,6-difluorinated benzoic acids is thermal decarboxylation. Kinetic studies on the closely related 2,6-difluorobenzoic acid demonstrate an apparent activation energy ( Ea ) of 184.3 kJ·mol⁻¹ for the decarboxylation process in high-temperature environments[3][4]. The loss of CO₂ yields 1-ethyl-3,5-difluorobenzene. This reaction can occur purely thermally, though trace metals (like Cu or Ag from reactor vessels) can catalyze the process via a 3-membered ring transition state, drastically lowering the onset temperature[1].

Secondary Pathway: Pyrolytic Cleavage

If the system is pressurized or the evolved CO₂ is contained, secondary pyrolytic breakdown occurs. Thermogravimetric analysis (TGA) of ethyl-substituted benzoic acids shows that maximum weight loss ( Tmax ) typically occurs between 250 °C and 350 °C[2]. At these temperatures, the ethyl chain undergoes homolytic bond scission, releasing ethylene or ethane radicals, which subsequently form complex carbonaceous char and irritating gases (CO, HF)[2].

Quantitative Data Synthesis

Table 1: Kinetic and Thermodynamic Parameters for 2,6-Difluoro-substituted Benzoic Acids

| Parameter | Value / Range | Mechanistic Implication | Reference |

| Decarboxylation Ea | 184.3 kJ·mol⁻¹ | High energy barrier requiring sustained heat for non-catalytic CO₂ loss. | [3][4] |

| Initial Weight Loss ( T5% ) | ~130 - 150 °C | Onset of decarboxylation and potential sublimation. | Extrapolated[2] |

| Max Weight Loss ( Tmax ) | ~250 - 300 °C | Rapid evolution of CO₂ and onset of alkyl chain cleavage. | [2] |

| Primary Evolved Gases | CO₂, CO, HF, Hydrocarbons | Indicates sequential breakdown of carboxyl, then aromatic/halogen bonds. | [2] |

Experimental Protocols: Thermal Profiling (TGA-DSC-MS)

To accurately determine the thermal stability of 2,6-Difluoro-4-ethylbenzoic acid, a self-validating analytical workflow utilizing Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is required.

Rationale for Protocol Design

-

Inert Atmosphere: Utilizing a continuous N₂ purge prevents premature oxidative degradation, isolating purely thermal decomposition kinetics[2].

-

Sample Mass Restriction: Limiting the sample to 5–10 mg prevents thermal lag across the sample bed, ensuring the recorded temperature precisely matches the sample temperature.

-

Multi-Heating Rate: Running the sample at multiple heating rates allows for isoconversional kinetic modeling (e.g., the Ozawa or Kissinger methods) to calculate the activation energy without assuming a rigid reaction model.

Step-by-Step Methodology

-

Instrument Calibration (Self-Validation Step):

-

Run an empty alumina crucible method from 30 °C to 700 °C at 10 °C/min under 20 mL/min N₂ flow.

-

Save this as the baseline to subtract buoyancy effects and baseline drift from the final data.

-

-

Sample Preparation:

-

Accurately weigh 5.0 to 8.0 mg of 2,6-Difluoro-4-ethylbenzoic acid into the tared alumina crucible. Ensure the powder is evenly distributed at the bottom to maximize thermal contact[2].

-

-

Thermal Execution:

-

Equilibrate the TGA-DSC furnace at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 700 °C at a ramp rate of 10 °C/min.

-

Maintain a constant ultra-high purity N₂ purge at 20 mL/min[2].

-

-

Evolved Gas Analysis (EGA):

-

Transfer the exhaust gas via a heated transfer line (set to 200 °C to prevent condensation) directly into a Mass Spectrometer.

-

Monitor specific m/z channels: 44 (CO₂), 28 (CO/Ethylene), and 20 (HF) to correlate mass loss events with specific bond cleavages.

-

-

Kinetic Replicates:

-

Repeat steps 2-4 at heating rates of 5 °C/min, 15 °C/min, and 20 °C/min to generate data for isoconversional activation energy mapping.

-

Fig 2. Self-validating TGA-MS workflow for thermal stability profiling.

Conclusion

The thermal stability of 2,6-Difluoro-4-ethylbenzoic acid is a delicate balance of electronic effects. While the compound is stable at ambient conditions, the ortho-fluorine atoms prime the molecule for decarboxylation at elevated temperatures by lowering the transition state energy barrier. Proper handling, storage away from extreme heat and trace transition metals, and rigorous thermal profiling using TGA-MS are essential for mitigating the risks of unexpected decomposition and the release of hazardous byproducts like hydrogen fluoride and carbon monoxide.

References

-

Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions Accounts of Chemical Research - ACS Publications URL:[Link]

-

Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water ResearchGate URL:[Link]

-

Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS ACS Omega - ACS Publications URL:[Link]

Sources

The Crystallography of 2,6-Difluoro-4-ethylbenzoic Acid: A Technical Guide to Structure Determination and Analysis

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of fluorinated benzoic acid derivatives, with a specific focus on 2,6-Difluoro-4-ethylbenzoic acid. While a definitive crystal structure for 2,6-Difluoro-4-ethylbenzoic acid is not currently available in the public domain, this guide will leverage the known crystal structure of the closely related compound, 2,6-Difluorobenzoic acid, as a foundational case study. We will explore the experimental methodologies for crystal growth and single-crystal X-ray diffraction, delve into the intricacies of structure solution and refinement, and provide expert insights into the anticipated structural impact of the 4-ethyl substituent. This document is intended for researchers, scientists, and drug development professionals who are engaged in the study and application of small organic molecules.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms within a crystal lattice is a fundamental property of a solid-state material, profoundly influencing its physicochemical characteristics such as solubility, stability, and bioavailability.[1] In the pharmaceutical industry, the precise determination of a molecule's crystal structure through techniques like single-crystal X-ray diffraction (SC-XRD) is a critical step in drug development.[2][3] It provides unequivocal proof of molecular identity, stereochemistry, and conformation, which are essential for understanding drug-receptor interactions.

Substituted benzoic acids are a common motif in medicinal chemistry, and the introduction of fluorine atoms can significantly alter a molecule's properties, including its acidity and metabolic stability. The crystal structure of these compounds reveals key intermolecular interactions, such as hydrogen bonding and aromatic stacking, which govern their solid-state behavior.

A Foundational Case Study: The Crystal Structure of 2,6-Difluorobenzoic Acid

The crystal structure of 2,6-Difluorobenzoic acid (C7H4F2O2) provides an excellent starting point for understanding the solid-state behavior of its derivatives.[4][5] The key crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C7H4F2O2 |

| Molecular Weight | 158.10 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.6517 (4) |

| b (Å) | 14.1214 (15) |

| c (Å) | 12.2850 (13) |

| β (°) | 95.651 (3) |

| Volume (ų) | 630.42 (12) |

| Z | 4 |

| Temperature (K) | 100 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[4][5]

A defining feature of the crystal structure of 2,6-Difluorobenzoic acid is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules.[4][5] This is a very common and robust supramolecular synthon in carboxylic acids. These dimers are further organized into sheets by C-H···F hydrogen bonds. A notable structural aspect is the dihedral angle of 33.70 (14)° between the benzene ring and the carboxylate group, indicating a non-planar conformation.[4][5]

Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of 2,6-Difluoro-4-ethylbenzoic acid, follows a well-established experimental pipeline. The causality behind each step is crucial for obtaining high-quality data.

Synthesis and Purification

The first step is the synthesis of 2,6-Difluoro-4-ethylbenzoic acid. A potential synthetic route could involve the oxidation of 4-ethyl-1,3-difluorobenzene. Following synthesis, rigorous purification is paramount, as impurities can inhibit crystallization or lead to disordered structures.

Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step.[6]

Protocol for Slow Evaporation Crystallization:

-

Solvent Screening: A range of solvents (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and for the compound to be sparingly soluble at room temperature.

-

Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent, with gentle heating if necessary.

-

Filtration: The warm solution is filtered through a syringe filter to remove any particulate matter.

-

Slow Evaporation: The filtered solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent over several days to weeks in a vibration-free environment.

The rationale behind slow evaporation is to allow the molecules to self-assemble into a highly ordered crystal lattice, minimizing defects.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer.[6] The low temperature minimizes thermal vibrations of the atoms, resulting in a more precise structure.[6] X-rays are generated, collimated, and directed at the crystal.[7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6] These raw data are then processed to integrate the reflection intensities and apply necessary corrections.[6]

Structure Solution and Refinement

The processed data are used to solve the crystal structure, typically using "direct methods" which is a mathematical approach to determine the initial positions of the atoms.[6] This initial model is then refined using a least-squares method, where the atomic positions and other parameters are adjusted to minimize the difference between the observed and calculated diffraction data.[6]

Anticipated Crystal Structure of 2,6-Difluoro-4-ethylbenzoic Acid: An Expert's Perspective

The introduction of a 4-ethyl group to the 2,6-Difluorobenzoic acid scaffold is expected to have several predictable effects on the resulting crystal structure.

-

Preservation of the Carboxylic Acid Dimer: The robust O-H···O hydrogen-bonded dimer is highly likely to be preserved. This is the strongest intermolecular interaction and typically dictates the primary packing motif in such molecules.

-

Influence of the Ethyl Group on Packing: The flexible ethyl group will introduce new possibilities for intermolecular interactions, such as C-H···π interactions, and will also introduce steric bulk. This will almost certainly lead to a different crystal packing arrangement compared to the parent compound. We can anticipate a change in the space group and unit cell parameters.

-

Potential for Polymorphism: The conformational flexibility of the ethyl group could lead to the existence of multiple crystal forms, or polymorphs. This is a critical consideration in pharmaceutical development, as different polymorphs can have different properties.

Conclusion

While the definitive crystal structure of 2,6-Difluoro-4-ethylbenzoic acid awaits experimental determination, a thorough understanding of crystallographic principles and the analysis of closely related structures provide a strong predictive framework. The methodologies outlined in this guide represent a robust pathway for obtaining high-quality crystallographic data. The anticipated structural features, including the preservation of the carboxylic acid dimer and altered packing due to the ethyl substituent, offer valuable insights for researchers working with this and similar molecules. The elucidation of this crystal structure would be a valuable addition to the field, contributing to a deeper understanding of structure-property relationships in fluorinated benzoic acids.

References

- Benchchem. (n.d.). X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide.

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.

- Thermo Fisher Scientific. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.

- Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction.

- Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction Versus Powder X-Ray Diffraction.

- American Chemical Society. (2023, February 13). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications.

- Rigaku. (n.d.). Introduction to single crystal X-ray analysis - I. What is X-ray crystallography?.

- Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(30), 5802-5810.

- Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm.

- University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid.

- National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzoic acid. PubChem.

- ResearchGate. (n.d.). (PDF) 2,6-Difluorobenzoic acid.

Sources

- 1. resources.rigaku.com [resources.rigaku.com]

- 2. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 3. pulstec.net [pulstec.net]

- 4. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

Application Note: Regioselective Synthesis of 2,6-Difluoro-4-ethylbenzoic Acid via Kumada Cross-Coupling and Directed ortho-Metalation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly reproducible, self-validating protocol for the synthesis of 2,6-difluoro-4-ethylbenzoic acid (CAS: 1835653-01-4) from 3,5-difluorobromobenzene.

Introduction & Mechanistic Rationale

Fluorinated benzoic acids are critical building blocks in contemporary drug discovery. The strategic incorporation of fluorine atoms enhances molecular lipophilicity, modulates the pKa of adjacent functional groups, and improves metabolic stability by blocking cytochrome P450-mediated oxidation [1]. The target compound, 2,6-difluoro-4-ethylbenzoic acid, features a unique substitution pattern that is highly valuable for designing constrained bioisosteres, such as those utilized in the development of advanced viral protease inhibitors [2].

This application note details a robust, two-step synthetic protocol. The strategy employs a transition-metal-catalyzed Kumada cross-coupling to install the ethyl group, followed by a highly regioselective Directed ortho-Metalation (DoM) and subsequent carboxylation.

Figure 1: Two-step synthetic workflow for 2,6-difluoro-4-ethylbenzoic acid.

Causality in Reaction Design

Step 1: Transition-Metal Catalyzed Ethylation

The first transformation requires the conversion of 3,5-difluorobromobenzene to 1-ethyl-3,5-difluorobenzene. While Suzuki or Negishi couplings are viable, the Kumada coupling using ethylmagnesium bromide is preferred for its operational simplicity and rapid kinetics.

-

Catalyst Selection: We utilize Ni(dppp)Cl₂ over standard palladium catalysts. The bidentate "dppp" ligand enforces a strict cis-geometry on the nickel center. This proximity accelerates the reductive elimination step and critically suppresses β -hydride elimination—a common side reaction in sp²-sp³ cross-couplings that would otherwise yield undesired styrene byproducts.

Step 2: Directed ortho-Metalation (DoM)

The second step leverages the profound inductive (-I) effect of fluorine to achieve regioselective functionalization[3].

-

Regioselectivity: In 1-ethyl-3,5-difluorobenzene, the C4 proton is flanked by two highly electronegative fluorine atoms. The synergistic electron-withdrawing nature of these ortho-fluorines drastically lowers the pKa of the C4 proton compared to the C2/C6 protons (which are deactivated by the electron-donating hyperconjugation of the adjacent ethyl group). Consequently, treatment with n-Butyllithium (n-BuLi) results in exclusive deprotonation at C4 [4].

-

Temperature Control: Conducting the lithiation at strictly -78 °C is mandatory. Elevated temperatures lead to the elimination of LiF, generating a highly reactive benzyne intermediate, or promote nucleophilic aromatic substitution (S_NAr) by the butyl anion.

Figure 2: Mechanistic pathway of the Directed ortho-Metalation (DoM) and carboxylation.

Quantitative Data & Reaction Parameters

| Parameter | Step 1: Kumada Coupling | Step 2: DoM & Carboxylation |

| Starting Material | 3,5-Difluorobromobenzene (1.0 eq) | 1-Ethyl-3,5-difluorobenzene (1.0 eq) |

| Reagents | EtMgBr (1.2 eq), Ni(dppp)Cl₂ (0.05 eq) | n-BuLi (1.1 eq), CO₂ (Excess) |

| Solvent | Anhydrous THF (0.5 M) | Anhydrous THF (0.4 M) |

| Temperature | 0 °C → 25 °C | -78 °C → 25 °C |

| Reaction Time | 4 - 6 hours | 1 h (lithiation) + 2 h (quench) |

| Expected Yield | 85 - 90% | 75 - 82% |

| Primary IPC Method | GC-MS (Target m/z: 142) | D₂O Quench / ¹H NMR |

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-3,5-difluorobenzene

-

Equipment Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and an argon inlet.

-

Catalyst Loading: Charge the flask with Ni(dppp)Cl₂ (0.05 eq, 2.5 mmol, 1.35 g) and anhydrous THF (100 mL).

-

Substrate Addition: Add 3,5-difluorobromobenzene (1.0 eq, 50.0 mmol, 9.65 g). Cool the mixture to 0 °C using an ice-water bath.

-

Grignard Addition: Dropwise add Ethylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq, 60.0 mmol, 20.0 mL) over 30 minutes. Note: Slow addition prevents thermal runaway and limits homocoupling side reactions.

-

Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

-

In-Process Control (IPC) & Self-Validation: Analyze a 0.1 mL aliquot via GC-MS. The reaction is validated as complete when >98% conversion of the m/z 192/194 starting material to the m/z 142 product peak is observed. If unreacted bromide remains, add an additional 0.1 eq of EtMgBr and stir for 1 hour.

-

Workup: Quench cautiously with saturated aqueous NH₄Cl (50 mL) at 0 °C to destroy unreacted Grignard reagent. Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Distill the crude liquid under reduced pressure to yield 1-ethyl-3,5-difluorobenzene as a clear, colorless liquid.

Protocol B: Synthesis of 2,6-Difluoro-4-ethylbenzoic acid

-

Equipment Preparation: Flame-dry a 250 mL Schlenk flask under a strict argon atmosphere.

-

Substrate Loading: Dissolve 1-ethyl-3,5-difluorobenzene (1.0 eq, 30.0 mmol, 4.26 g) in anhydrous THF (75 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

-

Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.1 eq, 33.0 mmol, 13.2 mL) over 20 minutes down the inner wall of the flask to pre-cool the reagent. Stir at -78 °C for 1 hour.

-

In-Process Control (IPC) & Self-Validation: Quench a 0.5 mL reaction aliquot with D₂O. Extract with Et₂O and analyze via ¹H NMR. The disappearance of the aromatic triplet at ~6.8 ppm (the C4 proton) and >95% deuterium incorporation confirms complete lithiation. Do not proceed to carboxylation unless this metric is met.

-

Carboxylation: Bubble rigorously dried CO₂ gas through the solution via a submerged needle (or transfer the reaction mixture via cannula over crushed, anhydrous dry ice in a separate flask) for 30 minutes. CO₂ acts as a potent electrophile, reacting instantly with the aryllithium species.

-

Warming: Allow the mixture to slowly warm to room temperature over 2 hours.

-

Workup: Acidify the mixture to pH ~2 using 2M HCl (aq). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from Toluene/Heptane to afford pure 2,6-difluoro-4-ethylbenzoic acid as a white crystalline solid.

References

-

PubChem (National Institutes of Health). "1-Ethyl-3,5-difluorobenzene | C8H8F2 | CID 20352892." URL:[Link]

-

National Center for Biotechnology Information (NCBI). "Advances in the Development of SARS-CoV-2 Mpro Inhibitors." PMC Archive. URL:[Link]

-

Royal Society of Chemistry (RSC). "Ortho-lithiation driven one-pot synthesis of quinazolines via[2+2+2] cascade annulation of halofluorobenzenes with nitriles." RSC Advances. URL: [Link]

Application Note: Reaction Mechanism and Protocol for the Preparation of 2,6-Difluoro-4-ethylbenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Introduction & Strategic Significance

Fluorinated benzoic acids are highly privileged building blocks in modern drug discovery and agrochemical development. The introduction of fluorine atoms onto an aromatic ring significantly modulates the physicochemical properties of the molecule, enhancing metabolic stability, lipophilicity, and target binding affinity through favorable electrostatic interactions [1].

2,6-Difluoro-4-ethylbenzoic acid (CAS: 1835653-01-4) is a highly specialized intermediate. Its synthesis relies on the strategic exploitation of the electronic properties of its precursor, 1-ethyl-3,5-difluorobenzene . By leveraging the synergistic electron-withdrawing effects of the two fluorine atoms, synthetic chemists can achieve highly regioselective functionalization via a Directed Ortho Metalation (DoM) pathway.

Mechanistic Causality: Directed Ortho Metalation (DoM)

The preparation of 2,6-difluoro-4-ethylbenzoic acid is a classic demonstration of regioselective deprotonation. The reaction proceeds via the following mechanistic steps:

-

Regioselective Deprotonation (Lithiation): The starting material, 1-ethyl-3,5-difluorobenzene, possesses three potential sites for deprotonation (positions 2, 4, and 6). However, the proton at the 4-position is flanked by two highly electronegative fluorine atoms. The strong inductive (-I) effect of these halogens significantly lowers the pKa of the C4 proton. When treated with a strong base like n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), deprotonation occurs exclusively at this position, generating the transient 2,6-difluoro-4-ethylphenyllithium intermediate [2].

-

Electrophilic Trapping (Carboxylation): The highly nucleophilic organolithium intermediate is rapidly quenched with an excess of solid carbon dioxide (dry ice). The carbanion attacks the electrophilic carbon of CO₂, forming a stable lithium carboxylate salt.

-

Acidic Workup: The addition of a strong aqueous acid (e.g., HCl) protonates the carboxylate, precipitating the final 2,6-difluoro-4-ethylbenzoic acid product.

Causality Check: Why maintain -78 °C? Organolithium species derived from fluorobenzenes are highly prone to forming benzyne intermediates or undergoing unwanted nucleophilic aromatic substitution (S_NAr) at elevated temperatures. Cryogenic conditions kinetically trap the desired carbanion, preventing these degradation pathways [3].

Reaction mechanism pathway for 2,6-Difluoro-4-ethylbenzoic acid via Directed Ortho Metalation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. In-process controls (IPCs) such as visual cues and pH monitoring ensure that each step has successfully occurred before proceeding to the next.

Materials Required:

-

Substrate: 1-Ethyl-3,5-difluorobenzene (1.0 equiv, e.g., 10 mmol, 1.42 g) [4]

-

Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv, 11 mmol, 4.4 mL)

-

Electrophile: Excess solid CO₂ (Dry Ice), freshly crushed

-

Solvent: Anhydrous Tetrahydrofuran (THF), ~40 mL

-

Workup: 2M HCl (aq), Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

-

System Preparation (Inert Atmosphere): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon or Nitrogen for 15 minutes. Causality: Organolithium reagents are pyrophoric and highly moisture-sensitive; ambient water will prematurely quench the n-BuLi.

-

Substrate Loading & Cooling: Inject 40 mL of anhydrous THF into the flask, followed by 1.42 g of 1-ethyl-3,5-difluorobenzene. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

-

Lithiation (DoM): Using a dry syringe, add 4.4 mL of 2.5 M n-BuLi dropwise over 15 minutes. Self-Validation: A slight yellowing of the solution typically indicates the formation of the organolithium species. Stir the mixture at -78 °C for exactly 2 hours to ensure complete deprotonation.

-

Electrophilic Quench (Carboxylation): Rapidly transfer the reaction mixture via cannula (or pour it directly if operating in a highly controlled glovebox environment) onto a large excess of freshly crushed dry ice in a separate, dry Erlenmeyer flask. Causality: Pouring the organolithium onto the CO₂ (rather than bubbling CO₂ gas into the reaction) ensures a massive localized excess of the electrophile, preventing the intermediate from attacking the newly formed carboxylate salt, which would yield an unwanted symmetrical ketone byproduct [5].

-

Warming & Aqueous Quench: Allow the mixture to slowly warm to room temperature as the excess dry ice sublimates. Once at room temperature, carefully add 20 mL of distilled water to quench any residual unreacted lithium species.

-

Acidification & Isolation: Transfer the mixture to a separatory funnel and wash with 20 mL of diethyl ether to remove unreacted starting material and neutral organic impurities. Collect the aqueous layer. Slowly add 2M HCl to the aqueous layer until the pH reaches 1-2. Self-Validation: A white precipitate (the target benzoic acid) should rapidly form upon acidification.

-

Extraction & Purification: Extract the acidified aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from a minimal amount of hot toluene or heptane to afford pure 2,6-difluoro-4-ethylbenzoic acid.

Step-by-step experimental workflow for the synthesis of 2,6-Difluoro-4-ethylbenzoic acid.

Quantitative Data & Process Optimization

To ensure maximum yield and purity, specific reaction parameters must be tightly controlled. The table below summarizes the causality behind the optimized conditions compared to sub-optimal alternatives.

| Parameter | Sub-optimal Condition | Optimized Condition | Causality / Mechanistic Observation |

| Base Selection | LDA (1.2 equiv) | n-BuLi (1.1 equiv) | n-BuLi provides the necessary kinetic basicity. LDA is too sterically hindered to efficiently deprotonate the sterically congested C4 position between the two fluorines. |

| Temperature | -40 °C | -78 °C | Temperatures above -60 °C lead to the elimination of LiF, generating highly reactive benzyne intermediates that polymerize or react with the solvent, drastically reducing yield. |

| Lithiation Time | 30 minutes | 120 minutes | 120 minutes ensures >95% conversion to the organolithium intermediate. Shorter times leave unreacted starting material, complicating downstream purification. |

| Electrophile State | CO₂ (Gas bubbled) | CO₂ (Solid, massive excess) | Bubbling gas creates localized areas where the organolithium is in excess relative to CO₂, leading to the nucleophilic attack of the intermediate on the newly formed lithium carboxylate (dimerization to a ketone). |

References

-

Fluorinated Quinolines and Arenes: Synthesis, Properties and Applications. ResearchGate. Available at:[Link]

-

Trapping of Transient Organolithium Compounds. Kobe University Minireviews. Available at:[Link]

-

Synthesis of Janus Bases for Targeting C-G and U–U Pairs of CUG-RNA Repeats. ACS Omega. Available at:[Link]

-

Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ. National Institutes of Health (NIH). Available at: [Link]

Application Notes & Protocols: The Strategic Use of 2,6-Difluoro-4-ethylbenzoic Acid in Modern Pharmaceutical Synthesis

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2,6-Difluoro-4-ethylbenzoic acid. This fluorinated aromatic carboxylic acid is a valuable building block in pharmaceutical synthesis, offering unique structural and physicochemical properties that can be leveraged to enhance the efficacy, bioavailability, and metabolic stability of drug candidates.[1] We will explore its strategic importance, provide a robust, proposed protocol for its synthesis, and detail its application in the construction of a core pharmaceutical scaffold via amide bond formation. The protocols are designed to be self-validating, with explanations grounded in established chemical principles.

Introduction: The Rationale for Fluorination in Drug Design

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond impart profound changes to a molecule's properties. Specifically, the 2,6-difluoro substitution pattern on a benzoic acid scaffold offers several distinct advantages:

-

Modulation of Acidity (pKa): The electron-withdrawing nature of the two ortho-fluorine atoms significantly increases the acidity of the carboxylic acid group, which can influence salt formation strategies and interactions with biological targets.

-

Conformational Control: The ortho-fluorine atoms can engage in intramolecular hydrogen bonding with adjacent groups, such as an amide N-H, effectively locking the molecule into a desired bioactive conformation. This can lead to a significant increase in binding affinity for the target protein.[2]

-

Metabolic Stability: The C-F bond is exceptionally stable to metabolic cleavage. Introducing fluorine at strategic positions can block common sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein backbones, enhancing target affinity.

-

Lipophilicity and Permeability: The 4-ethyl group provides a lipophilic anchor, which can be crucial for penetrating hydrophobic pockets within a target enzyme or receptor. The interplay between the hydrophilic carboxylic acid, the polar difluoro groups, and the nonpolar ethyl group allows for fine-tuning of the overall lipophilicity (LogP) to optimize cell permeability and absorption, distribution, metabolism, and excretion (ADME) properties.

This guide focuses on 2,6-Difluoro-4-ethylbenzoic acid as a prime example of a "building block" — a structurally distinct molecular unit used for the efficient assembly of complex, high-value compounds.[3]

Synthesis of 2,6-Difluoro-4-ethylbenzoic Acid

Synthetic Pathway Overview

The proposed synthesis begins with commercially available 1-ethyl-3,5-difluorobenzene. A directed ortho-metalation (DoM) is employed, where a strong base selectively deprotonates the position ortho to both fluorine atoms. The resulting aryl-lithium species is then quenched with solid carbon dioxide (dry ice) to install the carboxylic acid moiety.

Caption: Proposed synthetic workflow for 2,6-Difluoro-4-ethylbenzoic acid.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly reactive and pyrophoric reagents (n-Butyllithium). It must be performed by trained personnel in a properly equipped laboratory under an inert atmosphere.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 1-Ethyl-3,5-difluorobenzene | C₈H₈F₂ | 142.15 | 5.00 g | 35.18 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 15.5 mL | 38.70 (1.1 eq) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Carbon Dioxide, solid (dry ice) | CO₂ | 44.01 | ~20 g | Excess |

| Hydrochloric Acid (3 M) | HCl | 36.46 | ~50 mL | For workup |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |

Procedure:

-

Setup: Assemble a three-necked, 250 mL round-bottom flask, oven-dried and cooled under a stream of dry argon. Equip the flask with a magnetic stirrer, a thermometer, and a rubber septum.

-

Initial Solution: Using a syringe, charge the flask with anhydrous THF (100 mL) and 1-ethyl-3,5-difluorobenzene (5.00 g, 35.18 mmol).

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent side reactions.[7]

-

Lithiation: Add n-butyllithium (2.5 M in hexanes, 15.5 mL, 38.70 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours. The formation of the aryl-lithium species may result in a slight color change.

-

Carboxylation: Carefully add freshly crushed dry ice pellets (~20 g) to the reaction mixture in small portions. A vigorous reaction (bubbling) will occur. Allow the mixture to slowly warm to room temperature overnight with continued stirring.

-

Quenching & Workup: Once at room temperature, cautiously quench the reaction with 3 M HCl (~50 mL) until the aqueous layer is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 2,6-Difluoro-4-ethylbenzoic acid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Application in Pharmaceutical Synthesis: Amide Coupling

A primary application of carboxylic acids in drug synthesis is the formation of amides, a ubiquitous functional group in pharmaceuticals. This section details a standard protocol for coupling 2,6-Difluoro-4-ethylbenzoic acid with a model primary amine, Benzylamine, using HATU as a coupling agent.

Rationale for Amide Coupling

The resulting N-benzyl-2,6-difluoro-4-ethylbenzamide serves as a model for more complex structures. The difluoro-substituted phenyl ring can be considered a key "warhead" that interacts with a biological target, while the amine portion can be varied to explore structure-activity relationships (SAR). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions, leading to high yields of the desired amide.

Caption: Workflow for the synthesis of a model amide using 2,6-Difluoro-4-ethylbenzoic acid.

Detailed Experimental Protocol

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 2,6-Difluoro-4-ethylbenzoic acid | C₉H₈F₂O₂ | 186.16 | 500 mg | 2.69 |

| Benzylamine | C₇H₉N | 107.15 | 288 mg (0.29 mL) | 2.69 (1.0 eq) |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.12 g | 2.95 (1.1 eq) |

| DIPEA (N,N-Diisopropylethylamine) | C₈H₁₉N | 129.24 | 930 µL | 5.37 (2.0 eq) |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | For workup |

Procedure:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 2,6-Difluoro-4-ethylbenzoic acid (500 mg, 2.69 mmol).

-

Dissolution: Dissolve the starting materials in anhydrous DMF (15 mL).

-

Reagent Addition: Add Benzylamine (288 mg, 2.69 mmol), followed by DIPEA (930 µL, 5.37 mmol).

-

Coupling Agent: Add HATU (1.12 g, 2.95 mmol) to the stirred solution. The reaction is typically exothermic and may change color.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 2-4 hours).[8]

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL). This removes residual DMF, unreacted acid, and the coupling byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield the pure amide product.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

2,6-Difluoro-4-ethylbenzoic acid represents a highly versatile and valuable building block for pharmaceutical synthesis. Its unique electronic and steric properties, stemming from the ortho-difluoro substitution and the 4-ethyl group, provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The reliable synthetic and application protocols detailed herein offer a practical framework for leveraging this reagent in the discovery and development of novel therapeutics, particularly in areas such as anti-inflammatory and analgesic agents.[1]

References

- Chem-Impex. (n.d.). Acide 2,6-difluoro-4-hydroxybenzoïque.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).

- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

- Fluorochem. (n.d.). Chemical Building Blocks for Drug Discovery & Synthesis.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2',6'-Difluoroacetophenone.

- Google Patents. (2018).

- PharmaBlock. (n.d.). Building Blocks - Intramolecular Hydrogen Bond (IMHB) in Medicinal Chemistry.

- ACS Publications. (2021). Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer.

- PubChem - NIH. (n.d.).

- Longdom Publishing. (2025).

- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.

- PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28).

- Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

- PMC. (n.d.). 2,6-Difluorobenzoic acid.

- PMC. (n.d.). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- MedChemica. (n.d.).

- Journal of Basic Sciences. (2024). INNOVATIVE SYNTHESIS OF DERIVATIVES OF 4-ETHYLBENZOIC ACID AND 4-ETHYLCYCLOHEXANECARBOXYLIC ACID.

- ResearchG

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. globalscientificjournal.com [globalscientificjournal.com]

Application Note: Protocol for the Purification of 2,6-Difluoro-4-ethylbenzoic Acid by Recrystallization

Introduction & Mechanistic Rationale

2,6-Difluoro-4-ethylbenzoic acid (CAS: 1835653-01-4) is a highly functionalized aromatic building block frequently utilized in advanced organic synthesis and pharmaceutical development[1]. The purification of this compound requires a nuanced approach due to its specific structural features. The presence of two electron-withdrawing fluorine atoms at the ortho positions significantly increases the acidity of the carboxylic acid group and alters its hydrogen-bonding network. Concurrently, the para-ethyl group imparts substantial lipophilicity, making its solubility profile distinctly more hydrophobic than unsubstituted benzoic acid ()[2].

Solvent Selection Causality: Fluorinated benzoic acids typically exhibit poor solubility in cold water but maintain high solubility in polar organic solvents[2]. Therefore, a mixed-solvent system of Ethanol and Water is the optimal choice for this recrystallization[3].

-

Ethanol (Primary Solvent): At elevated temperatures, ethanol effectively disrupts the carboxylic acid dimers, ensuring complete dissolution of the lipophilic core.

-

Water (Anti-Solvent): Water serves as a highly polar anti-solvent[4]. By titrating hot water into the ethanol solution, we drastically reduce the solubility of the hydrophobic 2,6-difluoro-4-ethyl core upon cooling. This drives controlled supersaturation and selective nucleation, leaving highly polar impurities dissolved in the mother liquor[4].

Materials and Reagents

To ensure reproducibility, all quantitative parameters for a standard 10.0 g scale purification are summarized below.

Table 1: Reagents and Solvents

| Reagent / Material | Role in Protocol | Quantity / Specification |

|---|---|---|

| Crude 2,6-Difluoro-4-ethylbenzoic acid | Target Solute | 10.0 g (Assumed ~85-90% purity) |

| Absolute Ethanol (EtOH) | Primary Solvent | ~30–40 mL |

| Ultrapure Water (H₂O) | Anti-Solvent | ~15–25 mL |

| Activated Carbon (Charcoal) | Decolorizing Agent | 0.5 g |

| Ice-Cold 1:1 EtOH/H₂O | Wash Solvent | 10.0 mL |

Table 2: Required Equipment

| Equipment | Purpose |

|---|---|

| 250 mL Erlenmeyer Flasks | Primary dissolution and crystallization vessels |

| Magnetic Hot Plate Stirrer | Controlled heating and agitation to prevent bumping |

| Stemless Funnel & Fluted Filter | Hot filtration to remove activated carbon and insoluble matter |

| Büchner Funnel & Vacuum Flask | Rapid isolation of pure crystals |

| Vacuum Oven | Final drying of the crystalline product at 40°C |

Experimental Workflow

Figure 1: Step-by-step recrystallization workflow for 2,6-Difluoro-4-ethylbenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Solvent Preparation & Initial Dissolution

-

Place 10.0 g of crude 2,6-Difluoro-4-ethylbenzoic acid in a 250 mL Erlenmeyer flask.

-

Add 30 mL of absolute ethanol.

-

Heat the mixture gently on a hot plate (set to ~70°C) with magnetic stirring until the solid completely dissolves.

-

Causality: Ethanol effectively disrupts the intermolecular hydrogen bonds of the carboxylic acid dimers, ensuring complete dissolution of the lipophilic core at elevated temperatures.

Step 2: Decolorization (Optional but Recommended)

-

Remove the flask from the heat source and allow it to cool slightly (to prevent flash-boiling).

-

Add 0.5 g of activated carbon (charcoal) to the solution.

-

Return to the heat source and boil gently for 5–10 minutes.

-

Causality: Activated carbon provides a massive surface area to adsorb high-molecular-weight, highly conjugated colored impurities that often co-precipitate during the synthesis of fluorinated aromatics ()[3].

Step 3: Hot Filtration

-

Filter the hot solution rapidly through a pre-warmed stemless funnel equipped with fluted filter paper into a clean, heated Erlenmeyer flask.

-

Rinse the filter cake with 5 mL of hot ethanol to ensure complete transfer of the target compound.

-

Causality: Pre-warming the glassware and using fluted paper minimizes surface contact time, preventing premature cooling and unwanted crystallization of the product in the funnel stem.

Step 4: Anti-Solvent Titration

-

Maintain the filtered solution at ~70°C on the hot plate.

-

Add hot ultrapure water (anti-solvent) dropwise via an addition funnel or pipette while swirling vigorously.

-

Continue the addition until the solution becomes faintly and persistently cloudy (the "cloud point"), indicating saturation[4].

-

Add 1–2 drops of hot ethanol until the solution just turns clear again.

-

Causality: Re-clearing the solution ensures that crystallization initiates from a homogeneous supersaturated state rather than precipitating rapidly as an amorphous solid, which traps impurities[4].

Step 5: Controlled Cooling & Crystallization

-

Remove the flask from the heat source, cover it with a watch glass, and allow it to cool completely undisturbed to room temperature (approx. 1–2 hours).

-

Once at room temperature, place the flask in an ice-water bath (0–5°C) for 30 minutes to maximize yield.

-

Causality: Slow cooling promotes the thermodynamic growth of large, pure crystals and excludes impurities from the crystal lattice. Rapid cooling traps impurities and can cause the product to "oil out".

Step 6: Isolation & Washing

-

Collect the newly formed crystals via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with 10 mL of ice-cold 1:1 Ethanol/Water mixture.

-

Causality: The cold wash removes residual mother liquor containing polar impurities without significantly dissolving the purified product.

Step 7: Drying

-

Transfer the crystals to a clean watch glass.

-

Dry in a vacuum oven at 40°C for 24 hours to remove all residual moisture and ethanol.

Troubleshooting & Self-Validation System

Troubleshooting: "Oiling Out"

-

Symptom: The product separates as a cloudy liquid (an oil) rather than forming solid crystals during the cooling phase[4].

-

Causality: This liquid-liquid phase separation occurs when the melting point of the impure solute mixture is lower than the temperature at which it saturates the solvent[4]. It is almost always triggered by cooling the solution too rapidly or adding the anti-solvent (water) too quickly[3].

-

Resolution: Reheat the mixture until the oil completely redissolves into a clear solution. Add 2–3 mL of additional hot ethanol to slightly dilute the mixture, remove from heat, and insulate the flask (e.g., wrap in a paper towel) to enforce a much slower cooling gradient[4].

Protocol Validation Metrics

To ensure the protocol is a self-validating system, perform the following checks on the dried product:

-

Melting Point Analysis: Pure 2,6-Difluoro-4-ethylbenzoic acid will exhibit a sharp melting point range (ΔT ≤ 1.5°C). A depressed or broadened melting range directly indicates trapped solvent or residual impurities, signaling that the recrystallization must be repeated[4].

-

Chromatographic Purity: Confirm final purity via HPLC (UV detection at ~254 nm), targeting >99.0% Area.

-

Yield Calculation: A successful first-pass recrystallization of this compound should yield between 75% and 85% recovery. Yields below 60% indicate excessive ethanol usage in Step 1.

References

-

Laitinen, A., Jauhiainen, O., & Aaltonen, O. (2000). "Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide". Organic Process Research & Development, 4(5), 353-356. URL:[Link]

Sources

Application Note: Analytical Characterization and Method Validation for 2,6-Difluoro-4-ethylbenzoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Pharmaceutical Development.

Physicochemical Rationale & Molecular Profile

2,6-Difluoro-4-ethylbenzoic acid (CAS: 1835653-01-4) is a highly specialized, symmetrically substituted aromatic building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs)[1]. The strategic incorporation of fluorine atoms into the benzoic acid scaffold profoundly alters the physicochemical properties of the molecule, making it an indispensable tool in modern medicinal chemistry[2].

The strong electron-withdrawing inductive effect of the ortho-fluorine atoms significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid[3]. Simultaneously, the para-ethyl group enhances the molecule's lipophilicity. Understanding these properties is critical for designing robust analytical methods, as they directly dictate chromatographic retention behavior and ionization efficiency.

Table 1: Quantitative Physicochemical Profile

| Property | Value / Description | Analytical Implication |

| Molecular Formula | C₉H₈F₂O₂[1] | Determines exact mass for high-resolution MS. |

| Molecular Weight | 186.16 g/mol | Target m/z for mass spectrometric detection. |

| Estimated pKa | ~3.0 - 3.2 | Requires acidic mobile phases to suppress ionization during reversed-phase HPLC[2]. |

| Appearance | White to off-white powder | Visual baseline for solid-state degradation tracking. |

Orthogonal Analytical Strategy

To ensure absolute structural confirmation and purity assessment, a multi-technique orthogonal approach is required. Relying on a single technique risks overlooking isobaric impurities or polymorphs.

Fig 1. Orthogonal analytical workflow for the comprehensive characterization of the target compound.

Chromatographic & Mass Spectrometric Profiling

HPLC-UV/DAD Purity Analysis

Causality for Experimental Design: Because the pKa of 2,6-difluoro-4-ethylbenzoic acid is lowered by the ortho-fluorines, an unbuffered or neutral mobile phase would result in partial ionization, leading to severe peak tailing and retention time drift. The addition of 0.1% Formic Acid ensures the analyte remains fully protonated (neutral), maximizing hydrophobic interactions with the non-polar C18 stationary phase for sharp, symmetrical peaks[4].

Step-by-Step Protocol:

-

Diluent Preparation: Mix 50% HPLC-grade Water and 50% Acetonitrile.

-

Standard Preparation: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.

-

System Equilibration: Purge the HPLC system and equilibrate the C18 column with the initial mobile phase conditions (90% A / 10% B) for 20 minutes until a stable baseline is achieved.

-